molecular formula C9H7BrClN B2971039 2-bromo-5-chloro-7-methyl-1H-indole CAS No. 1388074-98-3

2-bromo-5-chloro-7-methyl-1H-indole

Cat. No. B2971039
CAS RN: 1388074-98-3
M. Wt: 244.52
InChI Key: ZDSXXGOLDXXDKM-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-7-methyl-1H-indole is a chemical compound with the CAS Number: 1388074-98-3 . It has a molecular weight of 244.52 and its IUPAC name is 2-bromo-5-chloro-7-methyl-1H-indole .


Molecular Structure Analysis

The InChI code for 2-bromo-5-chloro-7-methyl-1H-indole is 1S/C9H7BrClN/c1-5-2-7 (11)3-6-4-8 (10)12-9 (5)6/h2-4,12H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-bromo-5-chloro-7-methyl-1H-indole, have been studied for their potential antiviral properties. These compounds can be designed to target a variety of viruses, including influenza and Coxsackie B4 virus. For example, certain indole derivatives have shown inhibitory activity against influenza A with promising selectivity index values .

Anti-inflammatory Activity

The indole nucleus is a common feature in many compounds with anti-inflammatory effects. The structural modification of indole derivatives can lead to the development of new medications that help reduce inflammation in various medical conditions .

Anticancer Activity

Indole derivatives are being explored for their anticancer potential. They can act on various pathways involved in cancer cell proliferation and survival. The addition of specific functional groups, like bromo or chloro, can enhance the compound’s ability to inhibit the growth of cancer cells .

Anti-HIV Activity

Research into indole derivatives also extends to anti-HIV drugs. These compounds can interfere with the replication cycle of HIV, offering a potential route for the development of new therapeutic agents against HIV/AIDS .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and indole derivatives can serve as antioxidants. Their ability to scavenge free radicals makes them valuable in the research of neurodegenerative diseases, cardiovascular diseases, and aging .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. They can be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular activity. They can target the bacteria causing tuberculosis, potentially leading to new treatments for this disease .

Antidiabetic Activity

Indole derivatives are being investigated for their potential use in managing diabetes. They may influence insulin secretion or insulin sensitivity, contributing to blood glucose regulation and offering a new approach to diabetes treatment .

Future Directions

Indole derivatives, including 2-bromo-5-chloro-7-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

2-bromo-5-chloro-7-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-5-2-7(11)3-6-4-8(10)12-9(5)6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXXGOLDXXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-chloro-7-methyl-1H-indole

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